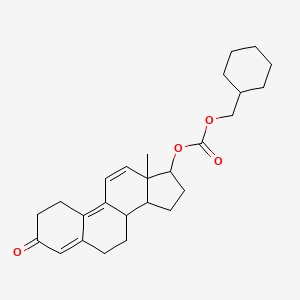

Trenbolone cyclohexylmethyl carbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trenbolone cyclohexylmethyl carbonate: It is known for its potent anabolic effects and is primarily used in veterinary medicine to promote muscle growth and appetite in livestock . This compound is characterized by its cyclohexylmethylcarbonate ester, which allows for a slow and gradual release of the active hormone into the body after administration .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trenbolone cyclohexylmethyl carbonate is synthesized through the esterification of trenbolone with cyclohexylmethyl carbonate. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the efficient formation of the ester bond .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The raw materials, including trenbolone and cyclohexylmethyl carbonate, are reacted in large reactors under controlled conditions. The product is then purified through various techniques such as crystallization and filtration to obtain the final compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Trenbolone cyclohexylmethyl carbonate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed:

Oxidation: Formation of oxidized derivatives of trenbolone.

Reduction: Formation of reduced derivatives of trenbolone.

Substitution: Formation of substituted derivatives of trenbolone.

Aplicaciones Científicas De Investigación

Chemistry: Trenbolone cyclohexylmethyl carbonate is used in chemical research to study the properties and reactions of anabolic steroids. It serves as a model compound for understanding the behavior of similar steroids under various chemical conditions .

Biology: In biological research, this compound is used to study its effects on muscle growth and development. It is also used to investigate its impact on various biological pathways and processes .

Medicine: Although this compound is not approved for human use, it has been studied for its potential therapeutic applications. Research has explored its effects on muscle wasting diseases, malnutrition, and osteoporosis .

Industry: In the veterinary industry, this compound is used to enhance muscle growth and improve feed efficiency in livestock. It is also used in the production of performance-enhancing drugs for animals .

Mecanismo De Acción

Trenbolone cyclohexylmethyl carbonate acts as a prodrug of trenbolone. Once administered, plasma lipases cleave the ester group, releasing free trenbolone into the bloodstream. Trenbolone then binds to androgen receptors, leading to increased protein synthesis and muscle growth. It also inhibits the catabolic effects of glucocorticoids, further promoting an anabolic state .

Comparación Con Compuestos Similares

Trenbolone Acetate: A shorter-acting ester of trenbolone with a half-life of approximately 3 days.

Trenbolone Enanthate: Another ester of trenbolone with a longer half-life compared to trenbolone acetate but shorter than trenbolone cyclohexylmethyl carbonate.

Uniqueness: this compound is unique due to its significantly longer half-life of approximately 14 days, which allows for less frequent dosing and a more sustained release of the active hormone. This makes it more suitable for long-term applications in veterinary medicine .

Propiedades

IUPAC Name |

cyclohexylmethyl (13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl) carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O4/c1-26-14-13-21-20-10-8-19(27)15-18(20)7-9-22(21)23(26)11-12-24(26)30-25(28)29-16-17-5-3-2-4-6-17/h13-15,17,22-24H,2-12,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJSFWYQKNQCIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2OC(=O)OCC5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.